4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleobase, but with modifications at the sugar moiety.
Preparation Methods
The synthesis of 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the sugar moiety.
Glycosylation: Attachment of the modified sugar to the cytosine base.
Deprotection: Removal of protecting groups to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or faulty replication. This disrupts the normal function of viral or cancerous cells, ultimately inhibiting their growth and proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase .
Comparison with Similar Compounds
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific modifications at the sugar moiety. Similar compounds include:
1-(2,3-Dideoxy-2,3-difluororibofuranosyl)cytosine: Differing in the sugar configuration.
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)thymine: Differing in the nucleobase.
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)uracil: Another nucleobase variant.
These compounds share similar structural features but differ in their biological activities and applications .
Properties
CAS No. |
128496-20-8 |
---|---|
Molecular Formula |
C9H11F2N3O3 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
FTCVKDVKBLADDH-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Synonyms |
1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine 1-DDFAC |
Origin of Product |
United States |
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